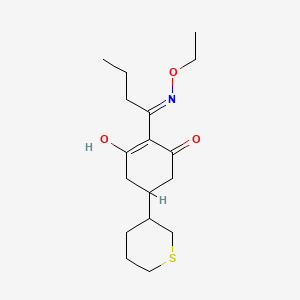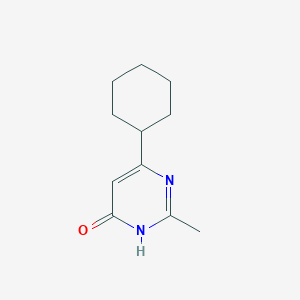![molecular formula C9H12N4OS B1460025 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 926194-82-3](/img/structure/B1460025.png)
2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Overview
Description
“2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one” is a compound that belongs to the class of thiazolo[4,5-d]pyrimidin-7-ones . These compounds have been designed, synthesized, and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
Synthesis Analysis
The synthesis of thiazolo[4,5-d]pyrimidin-7-ones involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thiazolo[4,5-d]pyrimidin-7-one core . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Chemical Reactions Analysis
The chemical properties of these compounds are characterized by their high reactivity towards various electrophilic reagents . This is due to the presence of an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization .
Scientific Research Applications
Antimicrobial and Anti-HIV Activity
Research has shown that derivatives of thiazolo[4,5-d]pyrimidines possess significant in vitro antimicrobial and anti-HIV activities. For instance, the synthesis of 7-substituted thiazolo[4,5-d]pyrimidines has led to compounds evaluated for their potential as anti-HIV, anticancer, and antimicrobial agents, highlighting the versatility of this chemical scaffold in drug discovery (Habib et al., 1996).
Molluscicidal Properties
The thiazolo[4,5-d]pyrimidines have also been investigated for their molluscicidal properties, with certain derivatives displaying activity against the intermediate host of schistosomiasis, indicating their potential use in controlling diseases spread by snails (El-bayouki & Basyouni, 1988).
Anticancer and Antimicrobial Activities
Further studies have expanded the scope of thiazolo[4,5-d]pyrimidines to include anticancer and additional antimicrobial activities. New heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties have been synthesized, demonstrating promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).
Broad Pharmacological Potential
Thiazolo[4,5-d]pyrimidines are considered as privileged scaffolds in drug discovery due to their structural resemblance to purines and their wide range of pharmacological activities. This makes them valuable for medicinal chemistry research, leading to the development of therapeutics across various domains, including immune modulation, anticancer, antiviral, and antibacterial applications (Kuppast & Fahmy, 2016).
Future Directions
The development of novel TopI inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades . The thiazolo[4,5-d]pyrimidin-7-ones, due to their promising anticancer activity, represent an interesting class of compounds for future research .
properties
IUPAC Name |
2-(diethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-3-13(4-2)9-12-7-6(15-9)8(14)11-5-10-7/h5H,3-4H2,1-2H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPPSCFFPQXAOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)


![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)

![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)
![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)


![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)
![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)